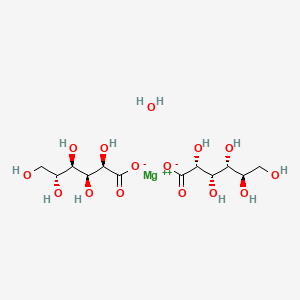
4-Hydroxy-3-méthylbenzoate de méthyle
Vue d'ensemble
Description
“Methyl 4-hydroxy-3-methylbenzoate” is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, which is a common component in a variety of plants and fruits . This compound is often used as a starting reagent in the synthesis of other complex organic compounds .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-3-methylbenzoate” involves several steps. The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route has produced overall yields as high as 37.4% .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-3-methylbenzoate” consists of a benzene ring substituted with a hydroxy group, a methyl group, and a methoxy group . The molecular weight of this compound is 182.173 Da .Chemical Reactions Analysis
“Methyl 4-hydroxy-3-methylbenzoate” can undergo a variety of chemical reactions due to the presence of the hydroxy and methoxy groups. These groups can participate in reactions such as esterification, etherification, and substitution .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-3-methylbenzoate” is a white crystalline solid with a density of 1.169±0.06 g/cm3 (Predicted), a melting point of 124-125℃, and a boiling point of 282.9±20.0 °C (Predicted) . It has a flash point of 122.2°C .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 4-Hydroxy-3-méthylbenzoate de méthyle, en se concentrant sur différents domaines :
Médecine : Synthèse du géfitinib
Le this compound est utilisé dans la nouvelle synthèse du géfitinib, un médicament utilisé dans le traitement du cancer. Le processus implique plusieurs étapes, notamment l’alkylation, la nitration, la réduction, la cyclisation, la chloration et les réactions d’amination .
Biochimie : Caractérisation des enzymes
Ce composé a été caractérisé comme un substrat pour les enzymes hydroxylases chez certaines espèces bactériennes comme Pseudomonas putida .
Industrie pharmaceutique : Produits pharmaceutiques contenant du méthyle
Le this compound appartient à la catégorie des produits pharmaceutiques contenant du méthyle, qui sont essentiels en médecine moderne pour diverses interventions thérapeutiques .
Chimie hétérocyclique : Applications en chimie médicinale
Il est également impliqué dans la synthèse de composés hétérocycliques qui ont de nombreuses utilisations en chimie médicinale, notamment comme colorants, désinfectants, inhibiteurs de corrosion, antioxydants et synthèse de copolymères .
Applications industrielles : Dommages à l’ADN et fonctionnalité estrogénique
En milieu industriel, le this compound a été remarqué pour son rôle dans la médiation des dommages à l’ADN lors de l’irradiation solaire et la modulation du métabolisme des estérases, ce qui peut entraîner des dommages cutanés et la progression du cancer. Il a également une fonctionnalité estrogénique et peut réguler à la hausse les gènes liés aux œstrogènes .
Chimie informatique : Simulations moléculaires
Ce composé est référencé dans les simulations moléculaires utilisant des programmes comme Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD pour produire des visualisations de simulation .
Safety and Hazards
“Methyl 4-hydroxy-3-methylbenzoate” may cause irritation to the eyes, skin, and respiratory tract. In case of inhalation or skin contact, it is recommended to rinse immediately with water and seek medical attention if symptoms persist . It should be stored in a dry and ventilated place, away from fire and oxidizing agents .
Analyse Biochimique
Biochemical Properties
Methyl 4-hydroxy-3-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the hydroxyl and methyl groups of the compound, which can form hydrogen bonds or participate in hydrophobic interactions with the active sites of enzymes.
Cellular Effects
Methyl 4-hydroxy-3-methylbenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxy-3-methylbenzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain isoforms of cytochrome P450, thereby affecting the metabolism of other compounds . This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from accessing it.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-3-methylbenzoate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure. For instance, cells may upregulate detoxifying enzymes in response to continuous exposure to the compound.
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-3-methylbenzoate vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including liver and kidney damage in some animal studies. These effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent buildup of toxic metabolites.
Metabolic Pathways
Methyl 4-hydroxy-3-methylbenzoate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through processes such as hydroxylation and demethylation . These metabolites can then enter other metabolic pathways, affecting the overall metabolic flux and levels of certain metabolites in the body.
Transport and Distribution
Within cells and tissues, Methyl 4-hydroxy-3-methylbenzoate is transported and distributed by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its transport to different cellular compartments or tissues.
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-3-methylbenzoate can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing it to specific compartments or organelles within the cell.
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHMOKIFSCFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459737 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42113-13-3 | |
| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)
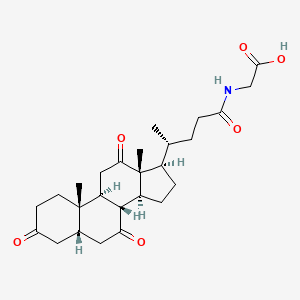


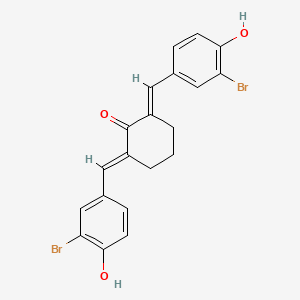
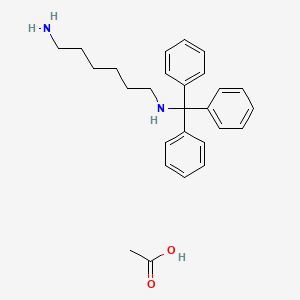


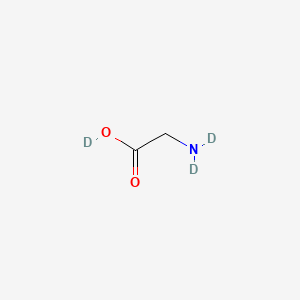

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
